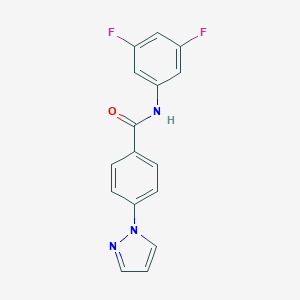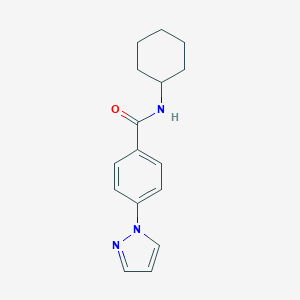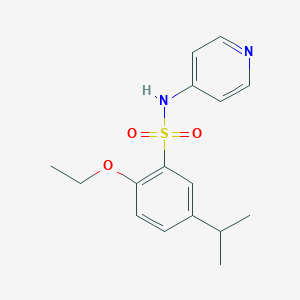
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as EIPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EIPBS belongs to the class of sulfonamide drugs, which are widely used as antibiotics, diuretics, and anticonvulsants.
Wissenschaftliche Forschungsanwendungen
EIPBS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. EIPBS has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, EIPBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain.
Wirkmechanismus
The mechanism of action of EIPBS is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. Additionally, EIPBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which EIPBS binds to beta-amyloid plaques in the brain is also not fully understood.
Biochemical and Physiological Effects
EIPBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. EIPBS has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair. Additionally, EIPBS has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the body. EIPBS has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using EIPBS in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action. Additionally, EIPBS has been shown to have inhibitory effects on several enzymes, making it a versatile tool for studying enzyme function. However, the limitations of using EIPBS in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on EIPBS. One direction is to further investigate its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate its potential as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. Additionally, further research is needed to fully understand the mechanism of action of EIPBS and its effects on enzyme function. Finally, future research could focus on developing new synthetic routes for EIPBS that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of EIPBS involves the reaction of 4-chloro-2-ethoxy-5-isopropylbenzenesulfonamide with pyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the pyridine nitrogen, resulting in the formation of EIPBS as the final product. The synthesis of EIPBS has been optimized to yield high purity and high yield of the compound.
Eigenschaften
Produktname |
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H20N2O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-ethoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-6-5-13(12(2)3)11-16(15)22(19,20)18-14-7-9-17-10-8-14/h5-12H,4H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
KRWSWRVFWLVOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

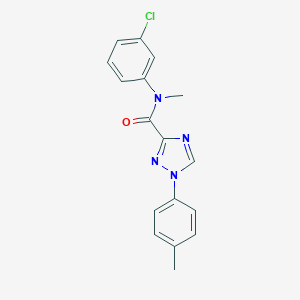
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
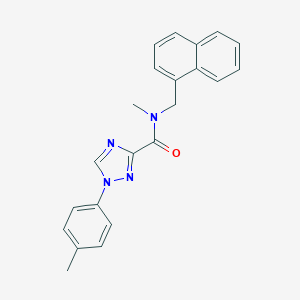
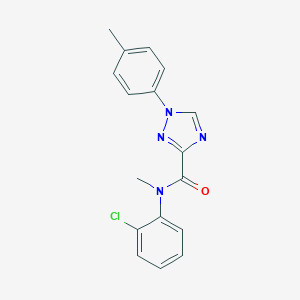
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
